molecular formula C22H39NO3 B115716 Conioidine A CAS No. 154887-98-6

Conioidine A

Cat. No.: B115716
CAS No.: 154887-98-6
M. Wt: 365.5 g/mol
InChI Key: TXTAPNOLOCQVRJ-NGYBGAFCSA-N
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Description

Conioidine A, also known as Conolidine, is an indole alkaloid . Preliminary reports suggest that it could provide analgesic effects with few of the detrimental side-effects associated with opioids such as morphine . It has only been evaluated in mouse models so far . This compound was first isolated in 2004 from the bark of the Tabernaemontana divaricata (crepe jasmine) shrub which is used in traditional Chinese medicine .


Synthesis Analysis

Four stereoisomers of this compound have been synthesized from D- and L-proline . The natural product has been identified as possessing (4R,6R) absolute configuration . Binding of the Conioidine diastereomers to calf thymus DNA (CT DNA) and human serum albumin (HSA) has been investigated by fluorescence spectroscopy .


Molecular Structure Analysis

The systematic IUPAC name for this compound is (4 E ,5 S )-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethanoazocino [4,3- b ]inden-6 (3 H )-one . The chemical formula is C17H18N2O . More detailed molecular structure analysis may require specific tools or databases .

Mechanism of Action

Conioidine A is a covalent inhibitor of peroxiredoxin II . Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and signal transduction . Changes in PrxII expression are associated with a variety of human diseases, including cancer .

Future Directions

A study found that Conioidine A reduces the growth of glioblastoma cells by triggering ROS production . This suggests potential future directions in the exploration of this compound as a therapeutic agent in cancer treatment .

Properties

CAS No.

154887-98-6

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1-decanoylpyrrolidin-2-yl)propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C22H39NO3/c1-5-7-8-9-10-11-12-15-21(24)23-16-13-14-20(23)17-19(4)26-22(25)18(3)6-2/h6,19-20H,5,7-17H2,1-4H3/b18-6+

InChI Key

TXTAPNOLOCQVRJ-NGYBGAFCSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)/C(=C/C)/C

SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C

Canonical SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C

Synonyms

conioidine A

Origin of Product

United States

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